An In-Depth Technical Guide to 1-(2-Methoxyphenyl)azo-2-naphthol-d3
An In-Depth Technical Guide to 1-(2-Methoxyphenyl)azo-2-naphthol-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Methoxyphenyl)azo-2-naphthol-d3, a deuterated azo dye with significant applications in biochemical and diagnostic assays. The document details its chemical structure, physical properties, a detailed synthesis protocol, and its application in experimental procedures, particularly in the context of alkaline phosphatase activity assays. The guide also explores the structural nuances of the molecule, including its azo-hydrazone tautomerism. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.
Chemical Structure and Properties
1-(2-Methoxyphenyl)azo-2-naphthol-d3 is the deuterated analog of 1-(2-Methoxyphenyl)azo-2-naphthol, also known as Sudan Red G. The deuterium (B1214612) labeling is specifically on the methoxy (B1213986) group attached to the phenyl ring. This isotopic labeling makes it a valuable tool as an internal standard in quantitative analyses, such as mass spectrometry, and for mechanistic studies.[1]
The core structure consists of a 2-methoxyphenyl group linked to a 2-naphthol (B1666908) moiety through an azo bridge (-N=N-).[2] This extended conjugated system is responsible for its characteristic color.
Physicochemical and Spectroscopic Data
A summary of the key chemical and physical properties of 1-(2-Methoxyphenyl)azo-2-naphthol-d3 is provided in the table below.
| Property | Value |
| IUPAC Name | 1-[[2-(trideuteriomethoxy)phenyl]diazenyl]naphthalen-2-ol |
| Synonyms | Sudan Red G-d3 |
| CAS Number | 1398109-09-5 |
| Molecular Formula | C₁₇H₁₁D₃N₂O₂ |
| Molecular Weight | 281.32 g/mol [3] |
| Appearance | Red to reddish-brown solid |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and acetone. |
| UV-Vis λmax | 420-460 nm in polar solvents[2] |
Synthesis of 1-(2-Methoxyphenyl)azo-2-naphthol-d3
The synthesis of 1-(2-Methoxyphenyl)azo-2-naphthol-d3 is a two-step process involving the diazotization of 2-methoxy-d3-aniline followed by an azo coupling reaction with 2-naphthol.[2]
Experimental Protocol: Synthesis
Materials:
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2-methoxy-d3-aniline
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Sodium nitrite (B80452) (NaNO₂)
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Concentrated hydrochloric acid (HCl)
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2-naphthol (β-naphthol)
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Sodium hydroxide (B78521) (NaOH)
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Ice
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Distilled water
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Ethanol (for recrystallization)
Step 1: Diazotization of 2-methoxy-d3-aniline
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In a beaker, dissolve a specific molar amount of 2-methoxy-d3-aniline in a solution of concentrated hydrochloric acid and water.
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Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.
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Slowly add a pre-cooled aqueous solution of sodium nitrite to the 2-methoxy-d3-aniline hydrochloride solution. The addition should be dropwise, ensuring the temperature does not exceed 5 °C.
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Continue stirring the mixture in the ice bath for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt solution.
Step 2: Azo Coupling with 2-naphthol
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In a separate beaker, dissolve an equimolar amount of 2-naphthol in an aqueous solution of sodium hydroxide.
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Cool this alkaline 2-naphthol solution to 0-5 °C in an ice bath.
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Slowly add the cold diazonium salt solution from Step 1 to the cold alkaline 2-naphthol solution with vigorous stirring. A colored precipitate of 1-(2-Methoxyphenyl)azo-2-naphthol-d3 will form immediately.
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Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
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Filter the crude product using vacuum filtration and wash it with cold distilled water to remove any unreacted salts.
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Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 1-(2-Methoxyphenyl)azo-2-naphthol-d3.
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Dry the purified product under vacuum.
Synthesis workflow for 1-(2-Methoxyphenyl)azo-2-naphthol-d3.
Application in Alkaline Phosphatase Assay
1-(2-Methoxyphenyl)azo-2-naphthol-d3 can serve as a chromogenic substrate for the determination of alkaline phosphatase (ALP) activity. The principle of the assay is the enzymatic hydrolysis of a phosphate (B84403) ester derivative of the dye by ALP, which releases the colored azo compound. The intensity of the color, measured spectrophotometrically, is proportional to the ALP activity.
Experimental Protocol: Alkaline Phosphatase Assay
Materials:
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1-(2-Methoxyphenyl)azo-2-naphthyl phosphate (substrate)
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Alkaline phosphatase (ALP) enzyme standard
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Assay buffer (e.g., Tris-HCl or diethanolamine (B148213) buffer, pH 9.5-10.5)
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Stop solution (e.g., NaOH or EDTA solution)
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Microplate reader
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96-well microplate
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Biological samples (e.g., serum, cell lysates)
Procedure:
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Reagent Preparation:
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Prepare a stock solution of the substrate, 1-(2-Methoxyphenyl)azo-2-naphthyl phosphate, in a suitable solvent.
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Prepare a series of ALP standards of known concentrations in the assay buffer.
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Prepare the biological samples to be tested, diluting them with the assay buffer if necessary.
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Assay Setup:
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To each well of a 96-well microplate, add a specific volume of the assay buffer.
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Add a specific volume of the ALP standards or the biological samples to their respective wells.
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Include a blank control well containing only the assay buffer.
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Enzymatic Reaction:
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Initiate the reaction by adding a specific volume of the substrate solution to all wells.
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Incubate the microplate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 15-30 minutes).
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-
Measurement:
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Stop the reaction by adding a specific volume of the stop solution to each well.
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Measure the absorbance of each well at the λmax of 1-(2-Methoxyphenyl)azo-2-naphthol (approximately 420-460 nm) using a microplate reader.
-
-
Data Analysis:
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Subtract the absorbance of the blank control from the absorbance of the standards and samples.
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Construct a standard curve by plotting the absorbance of the ALP standards against their known concentrations.
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Determine the ALP activity in the biological samples by interpolating their absorbance values on the standard curve.
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Workflow for an alkaline phosphatase assay.
Azo-Hydrazone Tautomerism
A significant chemical feature of 1-(2-Methoxyphenyl)azo-2-naphthol-d3 is its existence in a tautomeric equilibrium between the azo form and the hydrazone form. This equilibrium is influenced by factors such as the solvent polarity and the pH of the medium.[2] The azo form is characterized by the -N=N- double bond, while the hydrazone form features a C=N-NH- structure. This tautomerism can affect the compound's spectral properties and its interactions with other molecules.
Azo-hydrazone tautomeric equilibrium.
(Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for rendering.)
Conclusion
1-(2-Methoxyphenyl)azo-2-naphthol-d3 is a versatile molecule with important applications in analytical chemistry and diagnostics. Its deuterated nature makes it particularly useful for sensitive and accurate quantification. The detailed protocols and structural information provided in this guide are intended to support researchers and professionals in the effective utilization of this compound in their work. Further research may explore its potential in other enzymatic assays and as a probe in various biological systems.
